(4-Ethylphenyl)hydrazine
Overview
Description
(4-Ethylphenyl)hydrazine is an organic compound with the molecular formula C₈H₁₂N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-ethylphenyl group
Mechanism of Action
Target of Action
Hydrazines, in general, are known to interact with carbonyl compounds, forming hydrazones .
Mode of Action
(4-Ethylphenyl)hydrazine can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction is a nucleophilic addition, where the hydrazine molecule acts as a nucleophile, adding to the carbonyl carbon and resulting in the formation of a hydrazone .
Biochemical Pathways
It’s worth noting that hydrazones, which are formed from the reaction of hydrazines with carbonyl compounds, can be further converted to the corresponding alkane by reaction with a base and heat . This is known as the Wolff-Kishner reduction .
Result of Action
The conversion of carbonyl compounds to alkanes via the formation of hydrazones could potentially have significant effects, depending on the specific carbonyl compound involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylamine with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Ethylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
(4-Ethylphenyl)hydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
Benzylhydrazine: Contains a benzyl group instead of an ethylphenyl group, affecting its chemical properties and uses.
Methylhydrazine: A simpler hydrazine derivative with a methyl group, used in different contexts due to its smaller size and different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
(4-ethylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNYAHCNKRLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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